molecular formula C10H9N2NaO3 B2750965 Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate CAS No. 1864060-95-6

Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate

Cat. No.: B2750965
CAS No.: 1864060-95-6
M. Wt: 228.183
InChI Key: UJHNFJUQGSPPDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate (CAS 1864060-95-6) is the sodium salt of a small molecule recognized in research as RLX-33, the first nonpeptide antagonist of the Relaxin-3 receptor (RXFP3) . The relaxin-3/RXFP3 system in the brain is a high-value target for therapeutic development, as it is critically involved in regulating stress responses, appetite control, and motivation for rewards . This compound acts as a selective antagonist to potently inhibit relaxin-3-induced signaling in vitro, demonstrating functional activity in cAMP accumulation and [35S]GTPγS binding assays . Its favorable physicochemical profile supports its use in preclinical behavioral studies. In vivo, administration of this RXFP3 antagonist has been shown to effectively block food intake induced by a selective RXFP3 agonist, highlighting its potential as a tool for investigating metabolic disorders and obesity . Emerging research also points to the therapeutic potential of RXFP3 antagonists in treating alcohol addiction , with studies showing they can attenuate stress-induced reinstatement of alcohol-seeking behavior . The compound features the 5-oxopyrrolidine scaffold, a versatile structure known for its three-dimensional coverage and favorable properties in drug discovery, contributing to stereochemical diversity and molecular complexity . With a molecular formula of C 10 H 9 N 2 NaO 3 and a molecular weight of 228.18 g/mol, it is supplied for research purposes only . This product is intended for laboratory research use and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

sodium;5-oxo-3-pyridin-2-ylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.Na/c13-8-5-10(6-12-8,9(14)15)7-3-1-2-4-11-7;/h1-4H,5-6H2,(H,12,13)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHNFJUQGSPPDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC1(C2=CC=CC=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of a suitable pyrrolidine precursor with a pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted pyrrolidine and pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate has garnered attention for its potential therapeutic uses, particularly in the treatment of various diseases. Its applications include:

  • Central Nervous System Disorders : The compound exhibits properties that may help in treating conditions such as anxiety, depression, and neurodegenerative diseases. Its mechanism involves modulation of neurotransmitter systems, particularly those involving nicotinic receptors .
  • Anti-inflammatory Activity : Research suggests that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This property positions it as a candidate for developing anti-inflammatory medications.
  • Antimicrobial Properties : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. Studies have reported minimum inhibitory concentrations (MICs) that suggest stronger activity compared to standard antibiotics .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Neuronal Nicotinic Receptors : As an agonist for certain subtypes of nicotinic receptors, it can influence neurotransmission and may provide therapeutic benefits in neuropsychiatric disorders .
  • Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes involved in inflammatory pathways, thereby reducing inflammation and pain responses .

Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common bacterial strains. Results indicated that the compound had MIC values lower than those of several conventional antibiotics, showcasing its potential as a new antibacterial agent.

Anti-inflammatory Activity

In a comparative study assessing anti-inflammatory properties, this compound significantly reduced COX enzyme activity in animal models. The study reported a notable decrease in inflammatory markers, supporting its use in developing anti-inflammatory therapies .

Data Tables

Activity TypeDescriptionReferences
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits COX enzymes; reduces inflammation markers
CNS DisordersModulates neurotransmitter systems; potential therapeutic effects

Mechanism of Action

The mechanism of action of Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate with structurally or functionally related compounds:

Compound Key Structural Features Molecular Formula Functional Group Notable Properties/Applications
This compound Pyridin-2-yl substituent, sodium carboxylate, pyrrolidone ring C₁₀H₁₀N₂O₃ Carboxylate (sodium salt) High water solubility due to ionic nature; potential for biological formulation.
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2) Phenyl substituent, carboxylic acid, pyrrolidone ring C₁₁H₁₁NO₃ Carboxylic acid Reduced solubility vs. sodium salt; phenyl group may enhance lipophilicity for membrane penetration.
Ethyl 5-oxopyrrolidine-3-carboxylate (CAS 36821-26-8) Ethyl ester, pyrrolidone ring C₇H₁₁NO₃ Ester Higher lipophilicity than sodium salt; suitable for organic-phase reactions or prodrug strategies.
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid (CAS 175136-92-2) Thienylmethyl substituent, carboxylic acid, pyrrolidone ring C₁₀H₁₁NO₃S Carboxylic acid Sulfur-containing moiety may influence redox properties or metabolic stability.
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS 609-71-2) Pyridine ring fused with dihydro-oxo group, methyl ester C₇H₇NO₃ Ester Planar pyridine core vs. non-aromatic pyrrolidone; potential for π-π interactions in binding.
Disodium 2,4'-[(Pyridin-2-yl)methylene]bisphenyl sulphate (EP Impurity C) Pyridinyl-methylene-bisphenyl sulphate, disodium salt C₁₉H₁₄N₂O₈S₂·2Na Sulphate (disodium salt) Ionic sulphates enhance solubility; used as a reference standard in pharmaceutical analysis.

Key Structural and Functional Differences

Substituent Effects :

  • The pyridin-2-yl group in the target compound provides a nitrogen-rich aromatic system, enabling hydrogen bonding or coordination with metals, unlike the phenyl group in CAS 39629-86-2 .
  • The thienylmethyl group in CAS 175136-92-2 introduces sulfur, which may alter metabolic pathways or redox behavior compared to the pyridinyl group .

Functional Group Impact :

  • Sodium carboxylate vs. carboxylic acid/ester : The sodium salt form significantly enhances water solubility, making it preferable for aqueous formulations (e.g., injectables) compared to the acidic or esterified analogs .
  • Sulphate vs. carboxylate : Disodium sulphate derivatives (e.g., EP Impurity C) exhibit distinct acid-base properties and solubility profiles due to the sulphate group’s higher charge density .

Biological Relevance :

  • While the target compound lacks direct activity data, structurally related pyridinyl-pyrrolidine derivatives are explored as pesticidal agents () or pharmaceutical intermediates () .
  • Ethyl esters (e.g., CAS 36821-26-8) are often employed as prodrugs due to their lipophilicity, whereas sodium salts are optimized for bioavailability in polar environments .

Physicochemical and Analytical Comparisons

  • Collision Cross-Section (CCS) : The target compound’s predicted CCS values ([M+H]⁺: 144.8 Ų) suggest a compact structure compared to bulkier analogues like disodium sulphates, which may exhibit larger CCS due to extended conformations .
  • Synthesis Pathways : and describe coupling reactions for pyridinyl-pyrrolidine derivatives, implying that the target compound could be synthesized via similar sodium carboxylation steps .

Biological Activity

Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and drug discovery due to its unique structural features and promising biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring that is substituted with a pyridine group and a carboxylate moiety. This structure contributes to its solubility in aqueous environments, which is advantageous for biological applications. The compound's molecular formula indicates the presence of both carbonyl and carboxylic acid functionalities, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as:

  • Anticancer Agent : Several derivatives have shown promising anticancer activity, particularly against lung cancer cell lines such as A549.
  • Antimicrobial Agent : The compound exhibits activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.
  • Inhibitor of Key Proteins : It has been identified as an inhibitor of Murine Double Minute 2 (MDM2), a protein involved in tumor suppression.

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives can significantly reduce the viability of cancer cells. For instance:

  • In Vitro Studies : Compounds derived from this scaffold were tested on A549 lung adenocarcinoma cells. The results indicated structure-dependent anticancer activity, with specific derivatives showing reduced cell viability compared to controls (cisplatin).
    CompoundIC50 (µM)Cell LineActivity
    Compound 1566A549High
    Compound 2150A549Moderate
  • Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through interaction with MDM2, leading to the stabilization of p53, a critical tumor suppressor protein.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • Resistance Profiles : Studies indicate that certain derivatives exhibit selective antimicrobial activity against multidrug-resistant strains, including those resistant to linezolid.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.5 µg/mL
    Klebsiella pneumoniae1 µg/mL
  • Clinical Relevance : The ability to combat resistant strains positions these compounds as potential candidates for developing new antimicrobial therapies.

Case Study 1: Anticancer Efficacy

A study involving the synthesis and evaluation of various derivatives demonstrated that compound 21, featuring nitrothiophene substituents, exhibited significant cytotoxicity against A549 cells while maintaining low toxicity towards non-cancerous human small airway epithelial cells (HSAEC).

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties against Staphylococcus aureus. Here, compounds derived from this compound were shown to inhibit growth in resistant strains, suggesting their utility in treating infections where conventional antibiotics fail.

Q & A

Basic: What are the common synthetic routes for Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate?

Answer:
The synthesis typically involves multi-step organic reactions. A validated approach includes cyclization of precursors such as pyridine-containing amines and pyrrolidone derivatives under controlled conditions (e.g., reflux in anhydrous solvents). For example, Gorodnicheva et al. (2023) demonstrated a diastereoselective method using 5-oxopyrrolidine-2-carboxylate derivatives, where the pyridinyl group is introduced via nucleophilic substitution or condensation reactions. Key reagents include sodium hydride or triethylamine as bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Reaction optimization for yield and purity requires precise temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions .

Basic: How is the crystal structure of this compound determined?

Answer:
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation or vapor diffusion. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, leveraging high-resolution diffraction data to resolve bond lengths, angles, and stereochemistry . For example, Gorodnicheva et al. (2023) employed Bruker APEX2 and SAINTPlus software for data collection and processing, followed by Olex2 for visualization. Diastereomeric ratios can be confirmed using Flack parameters . Complementary techniques like NMR (1H/13C) and IR spectroscopy validate functional groups and hydrogen bonding patterns .

Basic: What analytical methods ensure purity and structural integrity?

Answer:

  • Chromatography: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity. Reverse-phase C18 columns and gradients of acetonitrile/water are typical .
  • Spectroscopy: 1H/13C NMR (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) identifies stereochemistry and substituents. IR confirms carbonyl (C=O, ~1700 cm⁻¹) and carboxylate (COO⁻, ~1600 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+Na]+) with <2 ppm error .

Advanced: How can reaction conditions be optimized to enhance diastereoselectivity?

Answer:
Diastereoselectivity depends on steric and electronic factors. For example, using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., L-proline derivatives) can bias ring closure. Solvent polarity also plays a role: non-polar solvents (toluene) favor intramolecular cyclization, while polar aprotic solvents (DMF) stabilize transition states. Gorodnicheva et al. (2023) achieved >90% diastereomeric excess (de) by tuning reaction temperatures (0°C to room temperature) and employing Lewis acids like ZnCl2 . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR studies.

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or impurities. For example:

  • Antimicrobial assays: Differences in MIC values may stem from bacterial strain resistance or compound solubility. Use standardized CLSI protocols and DMSO controls .
  • Anticancer activity: IC50 variations can result from metabolic interference (e.g., serum proteins). Conduct dose-response curves in triplicate and validate via apoptosis markers (e.g., caspase-3 assays) .
    Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., pyridinyl vs. phenyl groups) to isolate pharmacophores .

Advanced: What computational methods predict reactivity and binding modes?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Gaussian09 with B3LYP/6-31G* basis sets is standard .
  • Molecular Docking (AutoDock Vina): Models interactions with biological targets (e.g., kinases). Pyridinyl-pyrrolidine derivatives show hydrogen bonding with ATP-binding pockets .
  • Molecular Dynamics (GROMACS): Simulates binding stability over 100 ns trajectories. Salt bridges with sodium ions (from the carboxylate) enhance solubility and membrane permeability .

Advanced: How to address low yields in large-scale synthesis?

Answer:
Scale-up challenges include heat dissipation and byproduct accumulation. Strategies:

  • Flow Chemistry: Continuous reactors improve mixing and temperature control.
  • Catalyst Recycling: Immobilize catalysts (e.g., Pd/C on silica) for Suzuki couplings .
  • Workup Optimization: Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted pyridine derivatives. Crystallization in ethanol/water mixtures enhances purity .

Advanced: What are the implications of stereochemical variations on bioactivity?

Answer:
Stereochemistry critically impacts target binding. For example:

  • C3 Configuration: (R)-isomers may exhibit stronger hydrogen bonding with bacterial DNA gyrase vs. (S)-isomers .
  • Pyridinyl Orientation: Axial vs. equatorial positioning alters π-π stacking with aromatic residues in enzymes. Gorodnicheva et al. (2023) correlated diastereomer ratios (via HPLC) with inhibitory potency in kinase assays . Chiral HPLC (Chiralpak IA column) resolves enantiomers for individual bioactivity testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.